![molecular formula C17H30N2O2Si2 B15090000 2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile CAS No. 75993-72-5](/img/structure/B15090000.png)
2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(trimethylsilyloxy)bicyclo[331]nonane-2,6-dicarbonitrile is a compound characterized by its unique bicyclic structure and the presence of trimethylsilyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile typically involves the reaction of bicyclo[3.3.1]nonane derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyloxy groups. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halides and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism by which 2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile exerts its effects involves interactions with specific molecular targets. The trimethylsilyloxy groups can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The bicyclic structure provides a rigid framework that can influence the compound’s binding to biological targets and its overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane-2,6-dione: This compound shares the bicyclic core but lacks the trimethylsilyloxy groups.
2,6-Dimethylbicyclo[3.3.1]nonane: Another derivative with different substituents on the bicyclic framework.
Bicyclo[3.3.1]nonane-2,6-diol: Contains hydroxyl groups instead of trimethylsilyloxy groups.
Uniqueness
2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile is unique due to the presence of trimethylsilyloxy groups, which impart distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound in synthetic organic chemistry and various research applications .
Eigenschaften
CAS-Nummer |
75993-72-5 |
|---|---|
Molekularformel |
C17H30N2O2Si2 |
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
2,6-bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile |
InChI |
InChI=1S/C17H30N2O2Si2/c1-22(2,3)20-16(12-18)9-7-15-11-14(16)8-10-17(15,13-19)21-23(4,5)6/h14-15H,7-11H2,1-6H3 |
InChI-Schlüssel |
KZHKLJLJVDSJTO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1(CCC2CC1CCC2(C#N)O[Si](C)(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


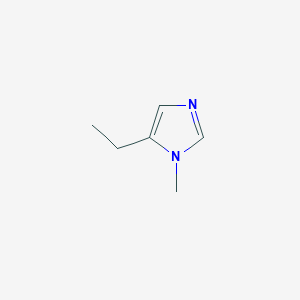
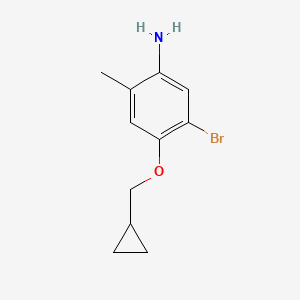
![Isoquinolinium, 2,2'-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride](/img/structure/B15089932.png)
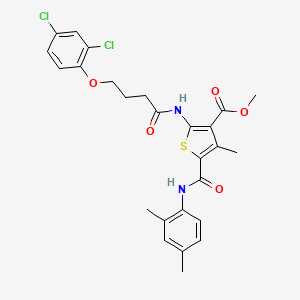
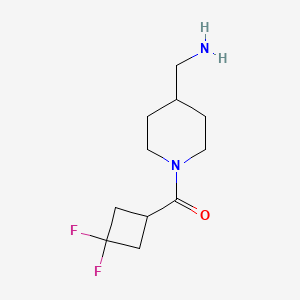

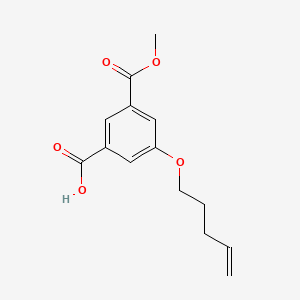
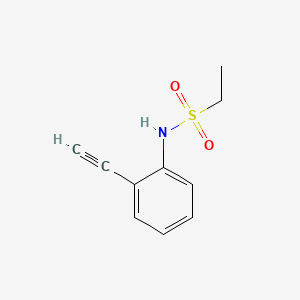
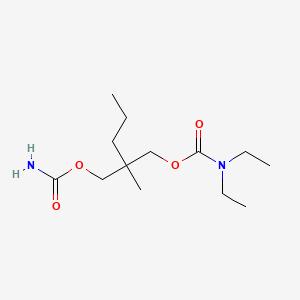
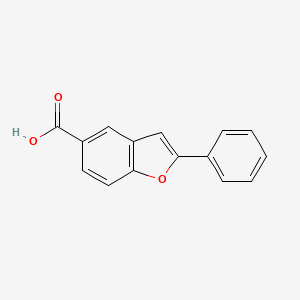

![5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15090010.png)

![4-[(Cyclobutylamino)methyl]benzoic acid](/img/structure/B15090018.png)
